N1-(benzo[d]thiazol-2-yl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
Description
N1-(benzo[d]thiazol-2-yl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic oxalamide derivative featuring a benzothiazole moiety at the N1 position and a 3-(2-oxopyrrolidin-1-yl)phenyl group at the N2 position. The oxalamide core (N,N'-disubstituted oxalic acid diamide) is a versatile scaffold known for its role in modulating biological activity, particularly in receptor binding and enzyme inhibition. The benzothiazole group is a heterocyclic aromatic system often associated with pharmacological properties such as kinase inhibition and antimicrobial activity , while the 3-(2-oxopyrrolidin-1-yl)phenyl substituent introduces a pyrrolidone ring, which may enhance solubility and influence metabolic stability .
Properties
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-16-9-4-10-23(16)13-6-3-5-12(11-13)20-17(25)18(26)22-19-21-14-7-1-2-8-15(14)27-19/h1-3,5-8,11H,4,9-10H2,(H,20,25)(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNSYRYSSABJQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d]thiazol-2-yl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, the intermediate N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides can be treated with 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride to obtain the desired derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d]thiazol-2-yl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the benzothiazole ring, while substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications.
Scientific Research Applications
N1-(benzo[d]thiazol-2-yl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N1-(benzo[d]thiazol-2-yl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . The compound’s structure allows it to bind effectively to the active sites of these enzymes, thereby reducing their activity and mitigating inflammation.
Comparison with Similar Compounds
Key Observations:
- Substituent Impact on Activity : The benzothiazole group in the target compound differentiates it from flavoring agents like S336, which prioritize aromatic methoxy and pyridyl groups for umami receptor binding . In contrast, kinase inhibitors (e.g., Regorafenib analogs) often incorporate halogenated or fluorinated aryl groups for enhanced target affinity .
- Metabolic Stability : Oxalamides such as S336 and the target compound exhibit resistance to amide hydrolysis in hepatocytes, suggesting metabolic stability . However, ester-containing analogs (e.g., N-(ethoxycarbonyl)methyl derivatives) undergo ester hydrolysis, indicating substituent-dependent metabolic pathways .
Pharmacokinetic and Toxicological Comparisons
- These compounds are rapidly metabolized but retain structural integrity, avoiding toxic hydrolysis byproducts .
- Pharmaceutical Candidates : Regorafenib analogs and kinase inhibitors prioritize substituents that enhance target binding (e.g., trifluoromethyl groups) and bioavailability. For example, compound 1c (Regorafenib analog) exhibits specific ¹⁹F NMR signals and infrared spectra indicative of stable fluorinated moieties .
Research Findings and Implications
- Structural-Activity Relationships (SAR) : The benzothiazole moiety may confer kinase inhibitory activity, as seen in related compounds like N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide (CAS 1797951-85-9), which targets enzymes or receptors via heterocyclic interactions .
- Metabolic Pathways: Unlike N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (No. 1767), which undergoes rapid metabolism without amide cleavage, the target compound’s oxalamide core is expected to resist hydrolysis, aligning with S336’s stability profile .
Biological Activity
N1-(benzo[d]thiazol-2-yl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a compound with significant biological activity, primarily due to its structural features that include a benzothiazole moiety and an oxalamide structure. This article reviews its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This unique combination of functional groups contributes to its reactivity and biological activity. The presence of the benzothiazole ring is known to enhance the compound's interaction with biological targets, while the oxalamide linkage provides stability.
Target Enzymes
The primary biological targets for this compound are the cyclooxygenase (COX) enzymes. These enzymes play a crucial role in the arachidonic acid pathway, which is involved in the synthesis of prostaglandins and thromboxanes, mediators of inflammation and pain.
Mode of Action
The compound inhibits COX enzyme activity, leading to a reduction in the production of inflammatory mediators such as prostaglandins and thromboxanes. This inhibition contributes to its potential anti-inflammatory effects, making it a candidate for further development in therapeutic applications.
Biological Activity
Research has demonstrated that this compound exhibits various biological activities:
- Anti-inflammatory Properties : The compound's ability to inhibit COX enzymes suggests potential use in treating inflammatory conditions.
- Antiproliferative Effects : Preliminary studies indicate that it may possess antiproliferative activity against certain cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 6.46 to 6.56 μM against specific cancer targets .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- In Vitro Studies : Research has shown that derivatives of benzothiazole exhibit antibacterial, antifungal, and antiprotozoal activities. For example, compounds similar to this compound have been tested for their efficacy against various pathogens with promising results .
- Mechanistic Insights : A study highlighted that the interaction with COX enzymes leads to significant alterations in inflammatory response pathways, suggesting a multi-faceted mechanism of action.
- Comparative Analysis : Compared to other benzothiazole derivatives, this compound demonstrates enhanced stability and reactivity due to its oxalamide link, making it a versatile candidate for further medicinal chemistry exploration.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
